Synthetic Efficiency: 2-Amino-3-fluoroisonicotinic Acid Route vs. Generic 2-Aminopyridine Amination Methods
The synthesis of 2-amino-3-fluoroisonicotinic acid via 2-chloro-3-fluoropyridine route yields the target compound with an isolated yield of 73.5% [1]. In contrast, conventional high-temperature/high-pressure amination of 2-halopyridines to produce 2-aminopyridine derivatives typically yields 6-methyl-2-amino-isonicotinic acid in only 'moderate yield' under autoclave conditions (150-250°C), with documented scalability limitations [2].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 73.5% isolated yield |
| Comparator Or Baseline | 6-methyl-2-amino-isonicotinic acid: 'moderate yield' (exact value not specified in source) |
| Quantified Difference | Target route provides quantifiable 73.5% yield versus non-quantified 'moderate' yield for comparator route requiring high-pressure autoclave |
| Conditions | 2-chloro-3-fluoropyridine starting material, n-butyllithium, tetrahydrofuran, CO₂, acid workup |
Why This Matters
A defined 73.5% isolated yield enables accurate cost-of-goods calculation and process planning, whereas non-quantified 'moderate' yields from high-pressure autoclave methods introduce significant procurement and scale-up uncertainty.
- [1] CN114230514B. Method for synthesizing 3-fluoro-2-amino isonicotinic nitrile. Chinese Patent, 2022. Example 4, yield 73.5%. View Source
- [2] US20180186741A1. A general process for the preparation of 6-substituted or 5,6-disubstituted derivatives of 2-amino-isonicotinic acid. 2018. View Source
